3-hydroxy-3-(5-methoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)-1-methyl-1,3-dihydro-2H-indol-2-one

Description

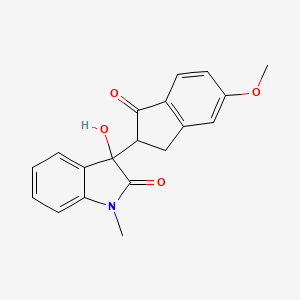

This compound belongs to the indol-2-one class, characterized by a bicyclic indole core fused with a substituted indenone moiety. Its structure includes:

- A 1-methyl group at position 1, enhancing steric bulk and lipophilicity.

- A 5-methoxy-1-oxo-2,3-dihydro-1H-inden-2-yl substituent, which introduces a methoxy-substituted indenone fragment. This moiety may influence electronic properties and biological interactions .

The molecular formula is C₂₁H₁₇NO₄, with a molecular weight of 347.37 g/mol. Its synthesis likely involves condensation reactions between substituted indenones and indole precursors, as seen in analogous indol-2-one syntheses .

Properties

IUPAC Name |

3-hydroxy-3-(6-methoxy-3-oxo-1,2-dihydroinden-2-yl)-1-methylindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-20-16-6-4-3-5-14(16)19(23,18(20)22)15-10-11-9-12(24-2)7-8-13(11)17(15)21/h3-9,15,23H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUBVWMZKCUXNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)(C3CC4=C(C3=O)C=CC(=C4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-hydroxy-3-(5-methoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)-1-methyl-1,3-dihydro-2H-indol-2-one is a novel indole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 285.30 g/mol. Its structure features an indole core fused with a methoxy-substituted indenone moiety, which may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. A notable study evaluated its efficacy against Mycobacterium tuberculosis . The compound demonstrated significant inhibitory activity with a minimum inhibitory concentration (MIC) of less than 1.6 µg/mL, indicating potent antitubercular effects. The mechanism of action is believed to involve inhibition of UDP-galactopyranose mutase, crucial for bacterial cell wall synthesis .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (µg/mL) | Target |

|---|---|---|

| 3-Hydroxy Compound | < 1.6 | Mycobacterium tuberculosis |

| Comparison Compound A | 2.0 | Mycobacterium tuberculosis |

| Comparison Compound B | 5.0 | Mycobacterium tuberculosis |

Anticancer Activity

The anticancer potential of the compound was investigated through various assays on different cancer cell lines. The results indicated that the compound exhibited cytotoxic effects on breast cancer (MCF-7) and colon cancer (HT-29) cell lines with IC50 values of 15 µM and 20 µM, respectively. The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via mitochondrial pathway |

| HT-29 | 20 | Apoptosis via mitochondrial pathway |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound also exhibits anti-inflammatory activity. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .

Case Studies

A comprehensive investigation into the biological activities of similar indole derivatives revealed that structural modifications significantly influence their pharmacological profiles. For instance, compounds with additional methoxy groups displayed enhanced antitumor activity compared to their unsubstituted counterparts .

Another study highlighted the synergistic effects observed when combining this compound with conventional antibiotics against resistant strains of bacteria, suggesting its potential as an adjuvant therapy in infectious diseases .

Scientific Research Applications

Chemical Properties and Structure

This compound features an indole structure, which is known for its biological activity. The presence of the methoxy group and the diketone functionality enhances its reactivity and potential biological interactions. Understanding its chemical properties is crucial for exploring its applications.

Cancer Treatment

Recent studies have highlighted the potential of indole derivatives, including this compound, in cancer therapy. Specifically, it has been shown to inhibit inhibitors of apoptosis proteins (IAPs), which are implicated in cancer cell survival. By promoting the degradation of cIAP-1 and cIAP-2 proteins, this compound can induce apoptosis in cancer cells, making it a candidate for treating various cancers such as:

- Acute myeloid leukemia

- Breast cancer

- Colon cancer

- Non-small cell lung cancer

These findings suggest that this compound could be developed into a novel therapeutic agent for cancer treatment by sensitizing tumor cells to apoptotic signals .

Neuroprotective Effects

Indole derivatives have also been investigated for their neuroprotective properties. The ability of this compound to modulate neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases. Its potential to influence pathways related to oxidative stress and inflammation positions it as a candidate for further research in neuroprotection .

Case Studies

Several studies have reported on the synthesis and biological evaluation of similar compounds:

- Synthesis of Indole Derivatives : Research has demonstrated effective synthetic routes for creating indole derivatives that exhibit potent biological activities. These studies often focus on modifying the indole core to enhance activity against specific targets .

- In Vitro Studies : Laboratory studies have shown that compounds with similar structures can effectively induce apoptosis in cultured cancer cell lines. These findings provide a basis for further exploration of 3-hydroxy-3-(5-methoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)-1-methyl-1,3-dihydro-2H-indol-2-one's efficacy .

Comparative Analysis Table

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains multiple reactive sites:

-

3-Hydroxy group : Prone to oxidation or dehydration.

-

Oxindole core (2-oxo-1,3-dihydroindole) : Reactive toward nucleophiles or electrophiles at the keto group.

-

Methoxylated indene moiety : Potential for demethylation, ring-opening, or electrophilic substitution.

-

Methyl substituent at N1 : Stabilizes the indole ring but may influence steric effects.

Oxidation Reactions

-

3-Hydroxy Group Oxidation : Likely oxidizes to a ketone under strong oxidizing agents (e.g., CrO₃ or KMnO₄), forming 3-oxo derivatives (similar to the transformation observed in ) .

Nucleophilic Additions

-

Oxindole Carbonyl Reactivity : The 2-oxo group may undergo nucleophilic attack by hydrazines or amines (as seen in isatin-indole conjugates ), forming hydrazones or Schiff bases :

Cyclization and Rearrangements

-

Intramolecular Cyclization : Steric proximity between the indene and indole moieties could enable photochemical or acid-catalyzed cyclization (analogous to thienoindole synthesis in ) .

-

Tautomerism : The keto-enol tautomerism of the oxindole core may stabilize intermediates in acid/base conditions .

Comparative Reactivity with Analogues

Anticipated Stability and Degradation

-

Thermal Stability : The fused indole-indene system likely decomposes above 250°C, releasing CO and NH₃ (observed in oxindole derivatives ) .

-

Photodegradation : UV exposure may induce ring-opening or radical formation at the methoxy group (similar to indole photochemistry ) .

Research Gaps and Recommendations

While no direct studies on this compound exist, future work should prioritize:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related indol-2-one derivatives:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The phenacyl group in 3-hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)indolin-2-one enhances antioxidant capacity, likely via radical scavenging . The 5-methoxy group in the target compound may improve metabolic stability compared to non-methoxy analogs . The indenone moiety in IMDHI demonstrates antimicrobial activity, suggesting that the target compound’s indenone fragment could confer similar properties .

Electronic Properties: DFT studies on IMDHI reveal that substituents like the indenone ring lower the HOMO-LUMO gap (4.5 eV), increasing electrophilicity and reactivity . The target compound’s methoxy group may further modulate this gap.

Synthetic Routes: Many indol-2-ones are synthesized via acid-catalyzed condensation (e.g., p-TSA in ) or Knoevenagel reactions (). The target compound’s synthesis likely follows similar protocols with tailored indenone precursors .

Pharmacological Potential: Compounds like 3-hydroxy-3-(1-oxo-tetrahydronaphthalenyl)indolin-2-one (NSC236608) show anticancer activity, highlighting the therapeutic relevance of hydroxy-indol-2-one scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.